UP202-56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

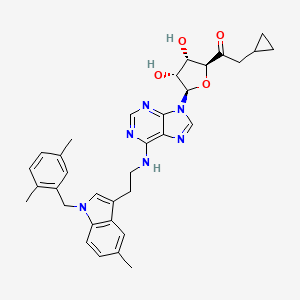

C34H38N6O4 |

|---|---|

Molecular Weight |

594.7 g/mol |

IUPAC Name |

2-cyclopropyl-1-[(2S,3S,4R,5R)-5-[6-[2-[1-[(2,5-dimethylphenyl)methyl]-5-methylindol-3-yl]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]ethanone |

InChI |

InChI=1S/C34H38N6O4/c1-19-4-6-21(3)24(12-19)16-39-15-23(25-13-20(2)5-9-26(25)39)10-11-35-32-28-33(37-17-36-32)40(18-38-28)34-30(43)29(42)31(44-34)27(41)14-22-7-8-22/h4-6,9,12-13,15,17-18,22,29-31,34,42-43H,7-8,10-11,14,16H2,1-3H3,(H,35,36,37)/t29-,30+,31+,34+/m0/s1 |

InChI Key |

JULMZFRVKFLKMZ-IMNMKIORSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=C2C=CC(=C3)C)CCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)C(=O)CC7CC7)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=C2C=CC(=C3)C)CCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)C(=O)CC7CC7)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to UP202-56: An Adenosine A1 Receptor Agonist

This technical guide provides a comprehensive overview of UP202-56, an adenosine (B11128) analogue identified as a selective adenosine A1 receptor agonist. The information is targeted towards researchers, scientists, and professionals involved in drug development and discovery, with a focus on its pharmacological activity in inflammatory pain models.

Chemical and Physical Properties

This compound is a synthetic adenosine analogue. While some commercial vendors present conflicting descriptions, the scientific literature identifies it by the CAS Number 163838-04-8.[1][][3][] Key molecular information is summarized below.

| Property | Value | Source |

| CAS Number | 163838-04-8 | [1][][3] |

| Molecular Formula | C₃₃H₃₇N₇O₄ / C₃₄H₃₈N₆O₄ | [1][3] |

| Molecular Weight | 595.69 g/mol / 594.7 g/mol | [1][3] |

| Class | Adenosine Analogue, Adenosinergic Agonist | [3][][5] |

| Storage | 2-8°C | [1] |

Note: Discrepancies in molecular formula and weight exist across different suppliers.

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist for the adenosine A1 receptor.[3][] Adenosine A1 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation can lead to the modulation of potassium and calcium ion channels. This mechanism is central to the diverse physiological effects of A1 receptor agonists, including their potential roles in analgesia, sedation, and cardiac regulation.[]

Pharmacological Effects in an Inflammatory Pain Model

A key study investigated the effects of orally administered this compound on a carrageenan-induced model of inflammatory pain. The results demonstrate a dose-dependent reduction in both central and peripheral markers of inflammation and pain.[3]

Oral administration of this compound was shown to significantly reduce the expression of c-Fos protein in the spinal cord, a marker of neuronal activation in response to noxious stimuli.[3]

| Dose (mg/kg) | Reduction in c-Fos-LI Neurons (%) |

| 10 | Data not specified |

| 30 | Data not specified |

| 50 | 72 ± 4% |

| c-Fos-LI: c-Fos-like immunoreactivity. Data from Honoré P, et al. (1998).[3] |

The study also assessed the impact of this compound on carrageenan-induced edema in the paw and ankle.[3]

| Dose (mg/kg) | Reduction in Paw Edema (%) | Reduction in Ankle Edema (%) |

| 50 | 12 ± 3% | 33 ± 6% |

| Data from Honoré P, et al. (1998).[3] |

Experimental Protocols

The following is a summary of the experimental methodology used to evaluate this compound in the carrageenan-induced inflammatory pain model as described by Honoré P, et al. (1998).[3]

-

Animal Model : The study utilized male Sprague-Dawley rats.

-

Induction of Inflammation : A subcutaneous injection of carrageenan was administered into the plantar surface of the right hind paw to induce an inflammatory response.

-

Drug Administration : this compound was administered orally at doses of 10, 30, or 50 mg/kg.

-

Assessment of Peripheral Edema : The volume of the paw and ankle was measured at specific time points post-carrageenan injection to quantify the extent of edema.

-

Immunohistochemistry for c-Fos :

-

Two hours after carrageenan injection, animals were deeply anesthetized and perfused transcardially with a fixative solution.

-

The lumbar spinal cord was removed, post-fixed, and cryoprotected.

-

Transverse sections of the spinal cord were cut on a cryostat.

-

Standard immunohistochemical staining protocols were used to detect c-Fos protein expression.

-

The number of c-Fos-like immunoreactive neurons was quantified in specific laminae of the dorsal horn.

-

-

Data Analysis : The dose-dependent effects of this compound on c-Fos expression and edema were statistically analyzed. A correlation was established between the dose of this compound and the reduction in c-Fos-LI neurons (r=0.931, P<0.0001).[3]

Summary and Future Directions

This compound is an adenosine A1 receptor agonist with demonstrated efficacy in a preclinical model of inflammatory pain. Its ability to dose-dependently reduce both central sensitization (as indicated by c-Fos expression) and peripheral edema suggests its potential as an analgesic agent.[3] Further research would be required to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in other pain models and species. The conflicting reports on its origin (synthetic analogue vs. natural extract) should be resolved through rigorous analytical characterization. For professionals in drug development, this compound represents a lead compound for the exploration of novel A1 receptor agonists for the treatment of inflammatory pain.

References

An Analysis of Compound UP202-56: Identification as Solvent Yellow 56

An extensive search for publicly available scientific literature and data regarding a compound designated "UP202-56" has yielded no results under this specific identifier. However, the available information strongly suggests that "this compound" is likely a synonym or internal code for the well-documented chemical compound Solvent Yellow 56.

This report provides a summary of the available technical information for Solvent Yellow 56, based on public chemical databases. It must be noted that the data found pertains to its identity as an azo dye for industrial applications. There is no publicly available information to suggest its use in drug development or to describe any associated biological signaling pathways or therapeutic experimental protocols.

Chemical Identity and Structure

Solvent Yellow 56 is an organic compound classified as an azo dye.[1] Its systematic IUPAC name is N,N-diethyl-4-phenyldiazenylaniline.[2] The compound is a member of the azobenzene (B91143) class and is characterized by a phenylazo group substituted at position 4 of N,N-diethylaniline.[2] It typically appears as a reddish-yellow powder.[1]

Table 1: Chemical Identifiers for Solvent Yellow 56

| Identifier | Value |

| IUPAC Name | N,N-diethyl-4-phenyldiazenylaniline[2] |

| Synonyms | 4-(Diethylamino)azobenzene, Diethyl Yellow, C.I. Solvent Yellow 56, N,N-Diethyl-4-(phenylazo)aniline[2] |

| CAS Number | 2481-94-9[1] |

| Molecular Formula | C₁₆H₁₉N₃[1][2] |

| Molar Mass | 253.349 g/mol [1] |

| InChI Key | SJJISKLXUJVZOA-UHFFFAOYSA-N[2] |

| SMILES | CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2[2] |

Available Data and Applications

The primary documented use of Solvent Yellow 56 is as a dye for various materials, including polystyrene resins, hydrocarbon solvents, oils, fats, and waxes.[1] It is also utilized in pyrotechnics for creating yellow colored smoke.[1]

Notably, the available literature does not contain information relevant to pharmaceutical or life sciences research, such as:

-

Mechanism of action in biological systems.

-

Involvement in cellular signaling pathways.

-

Quantitative biological data (e.g., IC₅₀, EC₅₀, binding affinities).

-

Detailed experimental protocols for biological assays.

The compound is classified as a mutagen, but further details regarding its biological effects in a therapeutic context are not available in the public domain.[2]

Conclusion

The inquiry for an in-depth technical guide on "this compound" for a drug development audience cannot be fulfilled as requested. The compound is identified as Solvent Yellow 56, an industrial dye with no available public data pertaining to its pharmacological properties, mechanism of action, or role in biological signaling pathways. Consequently, the core requirements for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be met. Researchers interested in this chemical scaffold would need to rely on de novo studies to determine any potential biological activity.

References

In-Depth Technical Guide: UP202-56 (CAS Number 163838-04-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of UP202-56, a potent and selective adenosine (B11128) A1 receptor agonist. This compound has demonstrated significant analgesic and anti-inflammatory properties in preclinical models. This guide synthesizes the available data on its mechanism of action, pharmacological effects, and the experimental protocols used for its evaluation. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to facilitate understanding and further research.

Chemical and Physical Properties

This compound is an adenosine analogue with the CAS number 163838-04-8. While detailed experimental data on its physical and chemical properties such as solubility, stability, and purity are not extensively published in publicly available literature, its fundamental molecular information is provided below. Researchers are advised to consult supplier-specific documentation for detailed specifications.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference |

| CAS Number | 163838-04-8 | [1] |

| Molecular Formula | C₃₃H₃₇N₇O₄ | MedChemExpress |

| Molecular Weight | 595.69 g/mol | MedChemExpress |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-((3-(1-(2-methylbenzyl)-1H-indol-3-yl)propyl)amino)-9H-purin-9-yl)-5-((cyclopropylcarbamoyl)methyl)tetrahydrofuran-3,4-diol | Inferred from structure |

| Synonyms | UP 202-56 | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). The activation of A1AR is primarily associated with inhibitory effects on neuronal activity, which underlies its analgesic and anti-inflammatory actions.

Upon binding of this compound, the A1 receptor undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA).[2][3]

-

Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Additionally, A1AR activation can inhibit N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx.[3]

-

Activation of Phospholipase C: In some cellular contexts, A1AR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3]

These signaling events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which are key mechanisms in the modulation of pain and inflammation.[4][5]

Caption: Adenosine A1 Receptor Signaling Pathway Activated by this compound.

Preclinical Pharmacology

The primary preclinical data for this compound comes from a study investigating its effects in a rat model of inflammatory pain induced by carrageenan.[1]

In Vivo Analgesic and Anti-inflammatory Effects

Oral administration of this compound demonstrated a dose-dependent reduction in inflammatory pain markers. The key findings are summarized below:

Table 2: In Vivo Efficacy of this compound in a Carrageenan-Induced Inflammatory Pain Model

| Dose (mg/kg, p.o.) | Reduction in Carrageenan-Induced Spinal c-Fos Expression (%) | Reduction in Paw Edema (%) | Reduction in Ankle Edema (%) |

| 10 | Not explicitly stated, but part of a dose-dependent reduction | Not explicitly stated | Not explicitly stated |

| 30 | Not explicitly stated, but part of a dose-dependent reduction | Not explicitly stated | Not explicitly stated |

| 50 | 72 ± 4% | 12 ± 3% | 33 ± 6% |

Data from Honoré P, et al. Pain. 1998 Apr;75(2-3):281-93.[1]

The reduction in spinal c-Fos expression, a marker of neuronal activation in response to noxious stimuli, indicates a central analgesic effect of this compound. The reduction in paw and ankle edema demonstrates its peripheral anti-inflammatory activity.

Experimental Protocols

The following protocols are based on the methodology described in the pivotal study by Honoré et al. (1998).[1]

Carrageenan-Induced Inflammation and Nociception Model

This protocol describes the induction of localized inflammation and the assessment of nociceptive responses in rats.

-

Animals: Male Sprague-Dawley rats (or similar strain) weighing approximately 200-250g are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Induction of Inflammation: A 1% solution of carrageenan in sterile saline is prepared. 150 µL of the carrageenan solution is injected subcutaneously into the plantar surface of the rat's hind paw.

-

Drug Administration: this compound is administered orally (p.o.) at doses of 10, 30, or 50 mg/kg at a specified time point relative to the carrageenan injection. A vehicle control group receives the same volume of the vehicle used to dissolve this compound.

-

Assessment of Edema: Paw and ankle volume or diameter are measured using a plethysmometer or calipers at baseline and at various time points (e.g., 3 hours) after carrageenan injection. The percentage reduction in edema is calculated relative to the vehicle-treated group.

-

Assessment of Nociceptive Response (c-Fos Expression): At a predetermined time point (e.g., 3 hours) after carrageenan injection, animals are euthanized, and the lumbar spinal cord (L4-L5 segments) is collected for immunohistochemical analysis of c-Fos protein expression.

References

- 1. UP 202-56, an adenosine analogue, selectively acts via A1 receptors to significantly decrease noxiously-evoked spinal c-Fos protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

UP202-56 mechanism of action

Information regarding the mechanism of action and detailed scientific data for a compound designated as UP202-56 is not available in the public domain.

Extensive searches of scientific literature, patent databases, and clinical trial registries did not yield any specific information for a molecule or drug candidate with the identifier "this compound."

This absence of public information suggests that "this compound" may correspond to one of the following scenarios:

-

An Internal or Preclinical Codename: The designation may be an internal code used by a pharmaceutical or biotechnology company for a compound in the early stages of research and development that has not yet been publicly disclosed.

-

A Discontinued Project: The compound may have been part of a research program that was terminated before reaching a stage of public disclosure, such as publication or patent filing.

-

A Niche or Obscure Research Compound: It could be a highly specialized chemical probe used in a very narrow field of research with limited or no published data.

-

An Incorrect or Outdated Identifier: The designation provided may be inaccurate or no longer in use.

Without any publicly available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or visualizations of its mechanism of action. The core requirements of the request cannot be fulfilled due to the lack of foundational information on the topic.

UP202-56 adenosine A1 receptor agonist

An In-depth Technical Guide on the Adenosine (B11128) A1 Receptor Agonist UP202-56

Abstract

This compound is an adenosine analogue identified as a selective adenosine A1 receptor (A1R) agonist.[1][2] Preclinical evidence demonstrates its activity in modulating nociceptive transmission in models of inflammatory pain, where its effects are mediated by the A1R.[1] This technical guide provides a comprehensive overview of the known characteristics of this compound, outlines the canonical signaling pathways of the adenosine A1 receptor, and furnishes detailed, standardized experimental protocols relevant to the characterization of such a compound. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, detailed methodologies, and clear visual representations of complex processes.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3] The adenosine A1 receptor, which couples preferentially to Gi/o proteins, is widely distributed throughout the body, with high expression in the brain, spinal cord, heart, and kidneys.[4][5] Activation of the A1R is primarily inhibitory, leading to a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channel activity, and neuroprotection.[4][6] Consequently, selective A1R agonists have been investigated for their therapeutic potential as analgesics, anticonvulsants, and anti-arrhythmic agents.[5][6] this compound has been identified as a selective A1R agonist with demonstrated efficacy in a preclinical model of inflammatory pain.[1]

Pharmacological Profile of this compound

In Vivo Pharmacology

Quantitative in vitro data for this compound, such as binding affinities (Ki) and functional potencies (EC50), are not publicly available in the reviewed literature. The primary characterization is derived from an in vivo study on inflammatory pain.

Table 1: In Vivo Efficacy of this compound in a Carrageenan-Induced Inflammatory Pain Model

| Compound | Administration Route | Dose (mg/kg) | Effect | Antagonist Blockade |

| This compound | Oral | 10, 30, 50 | Dose-dependent reduction in spinal c-Fos protein expression (up to 72 ± 4% reduction at 50 mg/kg)[1][2] | Effect blocked by A1 antagonist DPCPX; not blocked by A2 antagonist DMPX[1] |

Representative Pharmacological Profile of a Selective A1R Agonist

For illustrative purposes, the following table presents a typical pharmacological profile for a well-characterized, potent, and selective adenosine A1 receptor agonist. Note: This data is representative and does not reflect published values for this compound.

Table 2: Example Pharmacological Data for a Representative A1R Agonist

| Parameter | Value (approx.) | Species | Assay Type |

| Binding Affinity (Ki) | |||

| Adenosine A1 Receptor | < 1 nM | Human | Radioligand Binding |

| Adenosine A2A Receptor | > 1000 nM | Human | Radioligand Binding |

| Adenosine A3 Receptor | > 500 nM | Human | Radioligand Binding |

| Functional Activity (EC50) | |||

| cAMP Inhibition | < 10 nM | Recombinant Cells | cAMP Assay |

Adenosine A1 Receptor Signaling Pathways

Upon activation by an agonist like this compound, the A1R couples to inhibitory Gi/o proteins, initiating several downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces the conversion of ATP to cAMP.[6] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering the phosphorylation state of numerous target proteins. Additionally, the βγ subunits of the dissociated G-protein can directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4][5]

Caption: Canonical Adenosine A1 Receptor Signaling Pathways.

Experimental Protocols

In Vivo c-Fos Expression Assay (Adapted from Honoré et al., 1998)

Objective: To determine the effect of an A1R agonist on nociceptive processing in an animal model of inflammatory pain by quantifying the expression of the immediate-early gene c-Fos in the spinal cord.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1%) is administered into the plantar surface of one hind paw to induce localized inflammation and pain.

-

Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 10, 30, 50 mg/kg) at a set time point relative to the carrageenan injection. Control groups receive the vehicle. For antagonist studies, a selective A1R antagonist (e.g., DPCPX) is administered, typically intraperitoneally (i.p.), shortly before the agonist.

-

Perfusion and Tissue Collection: Two hours after carrageenan injection, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Immunohistochemistry: The lumbar region of the spinal cord is removed, post-fixed, cryoprotected, and sectioned. The sections are then processed for c-Fos immunohistochemistry using a primary antibody against c-Fos and an appropriate secondary antibody system for visualization.

-

Quantification: The number of c-Fos-like immunoreactive neurons is counted in the dorsal horn of the spinal cord at specific laminae.

-

Data Analysis: The data is expressed as the mean number of c-Fos positive cells per section. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare between treatment groups.

Caption: Experimental Workflow for In Vivo c-Fos Assay.

Standard Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the adenosine A1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-hA1R cells).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use a selective A1R radiolabeled antagonist, such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

-

Competition Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]DPCPX (typically at its Kd value), and a range of concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Competition Binding Assay.

Standard Protocol: cAMP Functional Assay for Gi-Coupled Receptors

Objective: To determine the functional potency (EC50) of an A1R agonist by measuring its ability to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Plate cells expressing the adenosine A1 receptor (e.g., CHO-hA1R) in a suitable assay plate and culture overnight.

-

Adenylyl Cyclase Stimulation: To measure inhibition, first stimulate cAMP production. Treat the cells with a fixed concentration of forskolin (B1673556) (a direct adenylyl cyclase activator) to raise basal cAMP levels.

-

Agonist Treatment: Concurrently with or shortly after forskolin addition, treat the cells with a range of concentrations of the test agonist (e.g., this compound).

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include HTRF (Homogeneous Time-Resolved FRET), AlphaScreen, or competitive ELISA.[7][8]

-

Data Analysis: Plot the measured cAMP levels (or assay signal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Caption: Workflow for Gi-Coupled Receptor cAMP Assay.

References

- 1. UP 202-56, an adenosine analogue, selectively acts via A1 receptors to significantly decrease noxiously-evoked spinal c-Fos protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

UP202-56 molecular formula C34H38N6O4

- 1. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 2H-quinolizin-2-one based p38alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest [mdpi.com]

- 4. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity [mdpi.com]

- 5. Synthesis and biological activities of new halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UP202-56: An Adenosine A1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UP202-56 is a synthetic adenosine (B11128) analogue identified as a potent and selective agonist for the adenosine A1 receptor. Primarily characterized for its analgesic properties in preclinical models of inflammatory pain, this compound has demonstrated significant effects on nociceptive signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, and known experimental data related to this compound. It includes detailed experimental protocols from key studies, a summary of its effects on cellular signaling, and a discussion of its potential therapeutic applications. Due to the limited publicly available information, this document focuses on the foundational research that has defined our current understanding of this compound.

Discovery and History

The adenosine analogue this compound, with the Chemical Abstracts Service (CAS) registry number 163838-04-8, was first described in the scientific literature in a 1998 publication by Honoré and colleagues in the journal Pain.[1] The research was conducted at the "Physiopharmacologie du Système Nerveux," a unit of the French National Institute of Health and Medical Research (INSERM U-161) in Paris, France. While the "UP" designation in its name is not explicitly defined in the available literature, it may potentially be an internal designation from a collaborating pharmaceutical company or university.

The initial research focused on evaluating the analgesic potential of this compound in a model of inflammatory pain, where it was shown to act selectively through the adenosine A1 receptor to reduce nociceptive signaling in the spinal cord.[1] A subsequent patent application in 1999, which includes one of the authors from the primary study, describes pharmaceutical combinations with analgesic activity that include an adenosinergic agonist, suggesting further interest in its therapeutic development.[1]

Mechanism of Action: Adenosine A1 Receptor Agonism

This compound functions as a selective agonist of the adenosine A1 receptor. Adenosine A1 receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body, including the central and peripheral nervous systems. The activation of A1 receptors by an agonist like this compound initiates a cascade of intracellular signaling events.

Signaling Pathway

The primary signaling pathway activated by the adenosine A1 receptor is mediated by the inhibitory G-protein, Gi/o. This leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Additionally, A1 receptor activation can inhibit N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx.

-

Activation of Phospholipase C: In some cellular contexts, A1 receptor activation can also lead to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which is believed to be the basis for the analgesic effects of this compound.

Figure 1: Simplified signaling pathway of the Adenosine A1 Receptor activated by this compound.

Quantitative Data

Publicly available literature does not contain detailed quantitative data on the binding affinity (Ki) or functional potency (EC50/IC50) of this compound for the adenosine A1 receptor or its selectivity over other adenosine receptor subtypes (A2A, A2B, A3). The primary characterization of this compound is based on in vivo pharmacological studies.

The dose-dependent effects of orally administered this compound on carrageenan-induced spinal c-Fos protein expression in rats are summarized in the table below, based on data from Honoré et al. (1998).[1]

| Dose of this compound (mg/kg, p.o.) | Mean Number of c-Fos-LI Neurons (per 40 µm section) | % Reduction of c-Fos Expression |

| 0 (Carrageenan Control) | 191 ± 8 | 0% |

| 10 | Not explicitly stated | Dose-dependent reduction |

| 30 | Not explicitly stated | Dose-dependent reduction |

| 50 | ~53 | 72 ± 4% |

Table 1: Effect of this compound on Carrageenan-Induced c-Fos Expression in Rat Spinal Cord.

Experimental Protocols

The following protocols are based on the methodologies described in Honoré et al., Pain, 1998 Apr;75(2-3):281-93.[1]

Carrageenan-Induced Inflammatory Pain Model in Rats

This in vivo model is used to induce a localized inflammatory response and associated pain behaviors.

-

Animals: Male Sprague-Dawley rats (200-250 g) are used.

-

Induction of Inflammation: A 6 mg/150 µl solution of lambda-carrageenan in saline is injected into the plantar surface of one hind paw.

-

Drug Administration: this compound is administered orally (p.o.) at doses of 10, 30, or 50 mg/kg.

-

Timeline: The experiment is conducted over a period of 3 hours post-carrageenan injection.

c-Fos Protein Immunohistochemistry

This technique is used to quantify neuronal activation in the spinal cord in response to a noxious stimulus.

-

Tissue Preparation: Three hours after carrageenan injection, rats are deeply anesthetized and perfused transcardially with a fixative solution (e.g., 4% paraformaldehyde). The L4-L5 segments of the spinal cord are removed, post-fixed, and cryoprotected.

-

Sectioning: The spinal cord segments are sectioned into 40 µm thick sections using a cryostat.

-

Immunostaining:

-

Sections are incubated with a primary antibody against the c-Fos protein.

-

This is followed by incubation with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex is then applied.

-

The c-Fos-like immunoreactive (c-Fos-LI) neurons are visualized using a diaminobenzidine (DAB) reaction, which produces a brown precipitate in the nuclei of activated neurons.

-

-

Quantification: The number of c-Fos-LI neurons in the dorsal horn of the spinal cord is counted under a microscope.

Figure 2: Experimental workflow for assessing the effect of this compound on nociception.

Measurement of Peripheral Edema

This method quantifies the extent of inflammation in the paw.

-

Measurement: The volume of the paw and the diameter of the ankle are measured at the 3-hour time point using a plethysmometer or calipers.

-

Analysis: The measurements from the drug-treated groups are compared to those of the carrageenan-treated control group to determine the percentage reduction in edema.

Pharmacokinetics (ADME)

There is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Therapeutic Potential

The selective activation of adenosine A1 receptors by this compound and its demonstrated efficacy in a preclinical model of inflammatory pain suggest its potential as an analgesic agent. Adenosine A1 receptor agonists have been explored for various therapeutic indications, including neuropathic pain, cardiac arrhythmias, and neuroprotection. The oral bioavailability of this compound, as indicated by its administration route in the key study, is a favorable characteristic for drug development.

Conclusion

This compound is a selective adenosine A1 receptor agonist with demonstrated analgesic effects in a preclinical model of inflammatory pain. Its mechanism of action involves the inhibition of neuronal activity through the canonical Gi/o-coupled signaling pathway. While the foundational research provides a strong basis for its potential therapeutic use, a significant amount of further research would be required to fully characterize its pharmacological profile. Detailed quantitative data on its binding affinity, functional potency, and pharmacokinetic properties are not currently in the public domain. This technical guide summarizes the available knowledge and provides a framework for future investigations into this promising compound.

References

Literature Review: UP202-56

Several possibilities could explain the absence of information on UP202-56:

-

Internal Compound Identifier: "this compound" may be an internal code used by a pharmaceutical company or research institution for a preclinical compound that has not yet been publicly disclosed or published.

-

Incorrect Naming: The designation "this compound" might be a typographical error or an alternative name that is not widely used.

-

Early-Stage Research: The compound may be in a very early stage of development, with research yet to be published.

During the extensive search, the terms "Upadacitinib" and "B56-containing PP2As" were identified in unrelated contexts. It is important to note that no connection between "this compound" and either of these entities could be established from the available information.

Unrelated Findings:

Upadacitinib

Upadacitinib (marketed as Rinvoq) is a Janus kinase (JAK) inhibitor. It is an approved medication for the treatment of several immune-mediated inflammatory diseases. Extensive information is available in the public domain regarding its mechanism of action, clinical trial data, and signaling pathways, primarily related to the JAK-STAT signaling cascade.

B56-containing PP2As

B56 refers to a family of regulatory subunits of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in a wide array of cellular processes. The B56 subunits play a crucial role in determining the substrate specificity and subcellular localization of the PP2A holoenzyme, thereby influencing various signaling pathways implicated in development and cancer.

At present, a literature review on "this compound" cannot be provided due to the lack of available data in the public domain. Should "this compound" be an internal identifier for a compound that is later disclosed publicly, or if the designation is an error for a known molecule, a detailed technical guide could be compiled. Without further clarification or the emergence of relevant literature, no specific information regarding its mechanism of action, experimental data, or associated signaling pathways can be offered.

An In-depth Technical Guide on the Safety and Toxicity Profile of UP202-56

Notice: Comprehensive searches for "UP202-56" did not yield any specific information regarding a compound with this identifier in publicly available scientific literature, clinical trial databases, or regulatory documents. The information presented in the search results pertains to other compounds, such as Upadacitinib, or general toxicity study reports not linked to "this compound".

Therefore, it is not possible to provide a technical guide on the safety and toxicity profile, experimental protocols, or signaling pathways for a compound named this compound. The lack of data suggests that "this compound" may be an internal development code not yet disclosed in public forums, a misidentified compound, or a new entity for which data has not yet been published.

For drug development professionals, researchers, and scientists, accessing safety and toxicity data is contingent on the public disclosure of such information by the sponsoring organization, typically following preclinical development and during the phases of clinical investigation.

Should an alternative or correct identifier for this compound be available, a new search can be initiated to provide the requested in-depth guide.

Methodological & Application

In Vivo Studies of UP202-56: Comprehensive Protocols and Application Notes

Disclaimer: Information regarding a specific molecule designated as "UP202-56," including its mechanism of action and established in vivo study protocols, is not publicly available within the searched scientific literature and databases. The following application notes and protocols are presented as a generalized framework based on standard practices in preclinical drug development for a hypothetical therapeutic agent. These should be adapted based on the specific pharmacological properties of this compound once that information becomes available.

I. Introduction

This document provides a detailed guide for conducting in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of the hypothetical compound this compound. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in preclinical assessment. The methodologies are designed to be robust and reproducible, ensuring the generation of high-quality data to support further clinical development.

II. Hypothetical Mechanism of Action & Signaling Pathway

Without specific information on this compound, a hypothetical mechanism of action is proposed for illustrative purposes.

It is postulated that this compound acts as a potent and selective inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key mediator in the inflammatory cascade and plays a significant role in the pathogenesis of various autoimmune and inflammatory diseases. By blocking the interaction of TNF-α with its receptors (TNFR1 and TNFR2), this compound is expected to attenuate downstream signaling pathways, leading to a reduction in inflammation and tissue damage.

Caption: Hypothetical signaling pathway of this compound as a TNF-α inhibitor.

III. Quantitative Data Summary

As no specific data for this compound is available, the following table is a template for summarizing potential outcomes from efficacy studies.

| Experimental Group | Animal Model | Key Efficacy Endpoint | Measurement 1 (Mean ± SD) | Measurement 2 (Mean ± SD) | p-value |

| Vehicle Control | Collagen-Induced Arthritis (CIA) in Mice | Arthritis Score | 10.5 ± 2.1 | - | - |

| This compound (1 mg/kg) | CIA in Mice | Arthritis Score | 7.2 ± 1.5 | - | <0.05 |

| This compound (5 mg/kg) | CIA in Mice | Arthritis Score | 4.1 ± 1.2 | - | <0.01 |

| This compound (10 mg/kg) | CIA in Mice | Arthritis Score | 2.3 ± 0.8 | - | <0.001 |

| Vehicle Control | Lipopolysaccharide (LPS) Induced Endotoxemia | Serum TNF-α (pg/mL) | 1250 ± 350 | - | - |

| This compound (5 mg/kg) | LPS Induced Endotoxemia | Serum TNF-α (pg/mL) | 450 ± 120 | - | <0.01 |

IV. Detailed Experimental Protocols

A. Animal Models

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of this compound. The choice of model should be based on the intended therapeutic indication. For a hypothetical TNF-α inhibitor, a common and relevant model is the Collagen-Induced Arthritis (CIA) model in mice, which mimics many aspects of human rheumatoid arthritis.

B. Collagen-Induced Arthritis (CIA) Efficacy Study Protocol

-

Animal Strain: DBA/1 mice, 8-10 weeks old.

-

Acclimatization: Animals are acclimated for at least 7 days prior to the start of the experiment.

-

Induction of Arthritis:

-

On Day 0, mice are immunized with an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

On Day 21, a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Grouping and Treatment:

-

Animals are randomly assigned to treatment groups (n=8-10 per group) once arthritis is established (typically around Day 24-28).

-

Group 1: Vehicle control (e.g., PBS, saline).

-

Group 2-4: this compound at varying doses (e.g., 1, 5, 10 mg/kg).

-

Group 5: Positive control (e.g., an established TNF-α inhibitor like etanercept).

-

Treatments are administered via a clinically relevant route (e.g., intraperitoneal, subcutaneous, or oral) at a specified frequency (e.g., daily, twice weekly).

-

-

Efficacy Assessment:

-

Clinical Scoring: Arthritis severity is scored visually 3 times a week using a standardized scoring system (0-4 per paw, for a maximum score of 16 per animal).

-

Paw Thickness: Paw swelling is measured using a digital caliper.

-

Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.

-

-

Data Analysis: Statistical analysis is performed using appropriate methods (e.g., ANOVA with post-hoc tests) to compare treatment groups with the vehicle control.

Caption: Experimental workflow for a Collagen-Induced Arthritis (CIA) study.

C. Pharmacokinetic Study Protocol

-

Animal Strain: C57BL/6 or BALB/c mice, 8-10 weeks old.

-

Grouping and Administration:

-

Animals are divided into groups for intravenous (IV) and the intended therapeutic route (e.g., oral, subcutaneous) administration.

-

A single dose of this compound is administered.

-

-

Sample Collection:

-

Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma is separated and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability (for non-IV routes), are calculated using appropriate software (e.g., Phoenix WinNonlin).

-

V. Conclusion

The protocols detailed in this document provide a foundational framework for the in vivo characterization of the hypothetical therapeutic agent this compound. Adherence to these standardized procedures will facilitate the generation of reliable and comparable data, which is essential for making informed decisions in the drug development process. It is imperative to adapt these general protocols to the specific characteristics of this compound as more information becomes available.

Application Notes and Protocols for UP202-56 in Inflammatory Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

UP202-56 is an adenosine (B11128) analogue that functions as an adenosinergic agonist, demonstrating notable efficacy in preclinical models of inflammatory pain.[1][2] These application notes provide a summary of the available data on this compound and detailed protocols for its use in a common inflammatory pain model. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Mechanism of Action:

This compound exerts its analgesic and anti-inflammatory effects by selectively acting as an agonist at adenosine A1 receptors.[1][2] Activation of these receptors is known to modulate neuronal activity and inflammatory processes, leading to a reduction in pain signaling and inflammation.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of this compound in a carrageenan-induced inflammatory pain model.

| Model | Species | Treatment | Dose (mg/kg, oral) | Primary Outcome | Result | Reference |

| Carrageenan-induced spinal c-Fos expression | Rat | This compound | 10 | Reduction of c-Fos-like immunoreactivity (c-Fos-LI) neurons | Dose-dependent reduction | [1][2] |

| 30 | ||||||

| 50 | 72 ± 4% reduction | |||||

| Carrageenan-induced peripheral edema | Rat | This compound | 50 | Reduction of paw edema | 12 ± 3% reduction | [1][2] |

| 50 | Reduction of ankle edema | 33 ± 6% reduction |

Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model in Rats

This protocol describes the induction of localized inflammation and the assessment of nociceptive responses, mimicking key aspects of inflammatory pain.

Materials:

-

This compound

-

Carrageenan (lambda, Type IV)

-

Sterile saline (0.9% NaCl)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Male Sprague-Dawley rats (200-250 g)

-

Oral gavage needles

-

27-gauge needles and syringes

-

Plethysmometer or calipers for edema measurement

-

Perfusion and tissue processing reagents for c-Fos immunohistochemistry

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least 3-5 days before the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Baseline Measurements: Measure the paw volume of the right hind paw of each rat using a plethysmometer or calipers before any treatment.

-

Drug Administration:

-

Prepare solutions of this compound at concentrations of 10, 30, and 50 mg/kg in the chosen vehicle.

-

Administer the vehicle or this compound solution orally via gavage to different groups of rats.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 100 µL of a 2% carrageenan solution in sterile saline into the plantar surface of the right hind paw of each rat.

-

-

Assessment of Edema:

-

Measure the paw and ankle volume/diameter at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

-

Calculate the percentage increase in paw volume as an index of edema.

-

-

Assessment of Nociceptive Behavior (Spinal c-Fos Expression):

-

Two hours after carrageenan injection, deeply anesthetize the rats.

-

Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.

-

Extract the lumbar spinal cord (L4-L5 segments).

-

Post-fix the tissue and process for c-Fos immunohistochemistry.

-

Quantify the number of c-Fos-like immunoreactive neurons in the dorsal horn of the spinal cord.

-

Visualizations

Signaling Pathway of this compound in Pain Modulation

Caption: Proposed signaling pathway for this compound's analgesic effect.

Experimental Workflow for Evaluating this compound

Caption: Workflow for carrageenan-induced inflammatory pain model.

References

Application Notes and Protocols: A-803467 in Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. The voltage-gated sodium channel Nav1.8 has been identified as a key player in the transmission of nociceptive signals, making it a promising therapeutic target. A-803467 is a potent and selective blocker of the Nav1.8 sodium channel. These application notes provide a comprehensive overview of the use of A-803467 in preclinical neuropathic pain research, including its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action:

A-803467 exerts its analgesic effects by selectively inhibiting the tetrodotoxin-resistant (TTX-R) sodium channel Nav1.8. This channel is predominantly expressed in the peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. By blocking Nav1.8, A-803467 reduces the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.

Signaling Pathway of A-803467 in Nociceptive Neurons

Caption: A-803467 blocks Nav1.8, inhibiting pain signaling.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of A-803467 in a preclinical model of neuropathic pain.

Table 1: Effect of A-803467 on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at 1h post-dose | % Reversal of Allodynia |

| Vehicle (Saline) | - | 1.5 ± 0.2 | 0% |

| A-803467 | 10 | 4.8 ± 0.5* | 41% |

| A-803467 | 30 | 8.2 ± 0.7** | 84% |

| A-803467 | 100 | 14.5 ± 1.1*** | >100% |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of A-803467 on Thermal Hyperalgesia in the CCI Model

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) at 1h post-dose | % Reversal of Hyperalgesia |

| Vehicle (Saline) | - | 4.2 ± 0.3 | 0% |

| A-803467 | 10 | 6.8 ± 0.4* | 43% |

| A-803467 | 30 | 9.5 ± 0.6** | 88% |

| A-803467 | 100 | 11.8 ± 0.8*** | >100% |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is widely used to induce nerve injury and subsequent neuropathic pain behaviors in rodents.

Workflow for the Chronic Constriction Injury (CCI) Model

Caption: Workflow for inducing and testing in the CCI model.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, but blood flow is not occluded.

-

-

Wound Closure: Suture the muscle and skin layers.

-

Post-operative Care: Administer analgesics for 2-3 days post-surgery and monitor the animals for signs of distress or infection.

-

Behavioral Testing: Allow the animals to recover for 14 days to allow for the full development of neuropathic pain behaviors before commencing behavioral testing.

2. Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-noxious mechanical stimulus.

Methodology:

-

Acclimation: Place the animals in individual Plexiglas chambers on a raised mesh floor and allow them to acclimate for at least 30 minutes.

-

Stimulation: Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

Response: A positive response is recorded as a sharp withdrawal of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

3. Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the sensitivity to a noxious thermal stimulus.

Methodology:

-

Acclimation: Place the animals in individual Plexiglas chambers on a glass plate and allow them to acclimate for at least 30 minutes.

-

Stimulation: A radiant heat source is focused onto the plantar surface of the hind paw.

-

Response: The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.

-

Cut-off: A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

4. A-803467 Administration

A-803467 is typically dissolved in a vehicle such as saline or a solution containing a solubilizing agent (e.g., DMSO, Tween 80).

Methodology:

-

Preparation: Prepare fresh solutions of A-803467 on the day of the experiment.

-

Administration: Administer the compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).

-

Timing: Conduct behavioral testing at a predetermined time point after administration (e.g., 1 hour) to coincide with the peak effect of the compound.

Logical Relationship of Experimental Components

Caption: Interrelation of the model, compound, and assessments.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for UP202-56 in Rodent Studies

Disclaimer: The following document provides a representative example of application notes and protocols for a hypothetical compound, designated "UP202-56," based on established principles of preclinical rodent studies. As of the date of this document, no public information is available for a compound with this specific designation. The data, signaling pathways, and specific protocols presented herein are illustrative and should not be considered as factual results for an existing compound.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the (hypothetical) inflammatory mediator, Kinase X. These application notes provide detailed protocols for the initial preclinical evaluation of this compound in rodent models, focusing on dose-range finding, pharmacokinetic profiling, and acute toxicology assessment. The objective of these studies is to establish a safe and effective dose range for subsequent efficacy studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial rodent studies with this compound.

Table 1: Dose Range Finding (DRF) Study in Sprague-Dawley Rats (Single Oral Dose)

| Dose Group (mg/kg) | Number of Animals (M/F) | Key Clinical Observations | Body Weight Change (%) |

| Vehicle Control | 3/3 | No observable adverse effects | +2.5 |

| 10 | 3/3 | No observable adverse effects | +2.1 |

| 50 | 3/3 | Mild, transient hypoactivity | +1.5 |

| 100 | 3/3 | Moderate hypoactivity, slight ataxia | -0.5 |

| 200 | 3/3 | Severe ataxia, piloerection, hunched posture | -3.2 |

| 500 | 3/3 | Moribundity in 2/6 animals within 24h | -8.7 |

Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |

| 10 | 250 ± 45 | 0.5 | 850 ± 120 | 65 |

| 50 | 1100 ± 210 | 1.0 | 4200 ± 550 | 62 |

| 100 | 2300 ± 400 | 1.0 | 9800 ± 1100 | 60 |

Table 3: Acute Toxicology Study in Wistar Rats (7-Day Repeat Oral Dosing)

| Dose Group (mg/kg/day) | Number of Animals (M/F) | Mortality | Key Pathological Findings |

| Vehicle Control | 5/5 | 0/10 | No significant findings |

| 25 | 5/5 | 0/10 | No significant findings |

| 75 | 5/5 | 0/10 | Mild hepatocellular hypertrophy |

| 150 | 5/5 | 2/10 | Moderate to severe hepatocellular hypertrophy, single-cell necrosis |

Experimental Protocols

-

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity following a single administration of this compound.[1][2]

-

Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

-

Dosing: A single dose of this compound is administered by oral gavage. Doses are escalated in subsequent groups of animals.[2]

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

A single oral dose is administered to each animal.

-

Animals are observed for clinical signs of toxicity at 1, 2, 4, 8, and 24 hours post-dose, and daily thereafter for 14 days.

-

Body weights are recorded daily.

-

At the end of the observation period, animals are euthanized, and a gross necropsy is performed.

-

-

Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.

-

Animal Model: Male CD-1 mice, 7-9 weeks old.

-

Dosing: A single oral dose of this compound is administered.

-

Procedure:

-

Animals are fasted for 4 hours prior to dosing.

-

This compound is administered by oral gavage.

-

Blood samples are collected from a subset of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the saphenous vein.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.

-

-

Objective: To evaluate the potential toxicity of this compound following repeated daily administration for 7 days.

-

Animal Model: Male and female Wistar rats, 6-8 weeks old.

-

Dosing: this compound is administered daily by oral gavage for 7 consecutive days.

-

Procedure:

-

Dose levels are selected based on the results of the DRF study.[1]

-

Animals are dosed once daily at approximately the same time each day.

-

Clinical observations and body weights are recorded daily.

-

On day 8, animals are euthanized, and blood is collected for hematology and clinical chemistry analysis.

-

A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.

-

Visualizations

Caption: Experimental workflow for the initial preclinical evaluation of this compound.

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes and Protocols for Preclinical Administration of Investigational Compounds in Animal Models

Disclaimer: The following application notes and protocols provide a generalized framework for the administration of investigational compounds in animal models. Specific details for the compound "UP202-56" are not publicly available. Therefore, researchers must adapt these guidelines based on the physicochemical properties of their specific test article, as well as institutional and regulatory guidelines.

Introduction

The administration of a novel therapeutic agent to animal models is a critical step in preclinical drug development. The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of the compound. These notes provide an overview of common administration routes and standardized protocols for their execution in a research setting.

Common Administration Routes in Animals

The selection of an appropriate administration route is dependent on the therapeutic target, the properties of the compound, and the experimental design. Common routes include enteral, parenteral, and topical administration.[1][2]

Enteral Administration: Involves the gastrointestinal tract.

-

Oral (PO): Administration by mouth, often through gavage.[3] This is a common and convenient route.

-

Rectal (PR): Administration into the rectum.

Parenteral Administration: Bypasses the gastrointestinal tract.[2]

-

Intravenous (IV): Direct injection into a vein, providing rapid and complete bioavailability.[1]

-

Intraperitoneal (IP): Injection into the peritoneal cavity.

-

Subcutaneous (SC): Injection into the space between the skin and underlying muscle.

-

Intramuscular (IM): Injection into a muscle.

-

Intradermal (ID): Injection into the dermis.

Topical Administration: Application to a body surface.

-

Transdermal: Application to the skin for systemic effect.

-

Intranasal: Administration into the nasal cavity.

Quantitative Data Summary

The following tables provide general guidelines for administration volumes and needle sizes for common laboratory animal species. These are recommendations and may need to be adjusted based on the specific experimental protocol and animal welfare considerations.[4][5]

Table 1: Recommended Maximum Administration Volumes (per site)

| Species | Route | Volume (mL/kg) |

| Mouse | IV (bolus) | 5 |

| IP | 10 | |

| SC | 5 | |

| IM | 0.05 | |

| PO (gavage) | 10 | |

| Rat | IV (bolus) | 5 |

| IP | 10 | |

| SC | 5 | |

| IM | 0.1 | |

| PO (gavage) | 10 | |

| Rabbit | IV (bolus) | 2 |

| IP | 20 | |

| SC | 5 | |

| IM | 0.5 | |

| PO (gavage) | 10 | |

| Dog | IV (bolus) | 5 |

| IP | 20 | |

| SC | 5 | |

| IM | 0.5 | |

| PO (capsule) | N/A |

Table 2: Recommended Needle Sizes (Gauge)

| Species | Route | Needle Gauge |

| Mouse | IV (tail vein) | 27-30 |

| IP | 25-27 | |

| SC | 25-27 | |

| IM | 25-27 | |

| PO (gavage) | 18-20 (ball-tipped) | |

| Rat | IV (tail vein) | 23-25 |

| IP | 23-25 | |

| SC | 23-25 | |

| IM | 23-25 | |

| PO (gavage) | 16-18 (ball-tipped) | |

| Rabbit | IV (marginal ear vein) | 22-25 |

| SC | 22-25 | |

| IM | 22-23 | |

| Dog | IV (cephalic vein) | 20-22 |

| SC | 20-22 | |

| IM | 20-22 |

Experimental Protocols

The following are detailed protocols for common administration routes. All procedures should be performed by trained personnel in accordance with approved institutional animal care and use committee (IACUC) protocols.[2]

Oral Gavage (Mouse/Rat)

Objective: To administer a precise volume of a liquid test article directly into the stomach.

Materials:

-

Test article in an appropriate vehicle.

-

Animal scale.

-

Appropriately sized ball-tipped gavage needle.

-

Syringe.

-

70% ethanol.

Procedure:

-

Weigh the animal to determine the correct dosing volume.

-

Fill the syringe with the calculated volume of the test article and attach the gavage needle.

-

Gently restrain the animal, ensuring a firm grip on the scruff of the neck to prevent movement.

-

With the animal in a vertical position, gently insert the gavage needle into the mouth, passing it along the side of the tongue.

-

Advance the needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the stomach (indicated by the pre-measured length), slowly administer the test article.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress.

Intravenous Injection (Mouse - Tail Vein)

Objective: To deliver a test article directly into the systemic circulation.

Materials:

-

Test article in a sterile, injectable vehicle.

-

Animal scale.

-

Restraint device.

-

Heat lamp or warm water to induce vasodilation.

-

27-30 gauge needle attached to a syringe.

-

Gauze.

-

70% ethanol.

Procedure:

-

Weigh the animal to determine the correct injection volume.

-

Prepare the syringe with the calculated volume of the test article.

-

Place the mouse in a restraint device, exposing the tail.

-

Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

-

Clean the tail with 70% ethanol.

-

Position the needle, bevel up, parallel to the vein and insert it into the vein.

-

A successful insertion is often indicated by a flash of blood in the hub of the needle.

-

Slowly inject the test article. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse reactions.

Visualization of Workflows and Pathways

Experimental Workflow for a Pharmacokinetic Study

Caption: A generalized workflow for a typical pharmacokinetic study in an animal model.

Hypothetical Signaling Pathway Inhibition

Caption: A diagram illustrating the hypothetical inhibition of a signaling pathway by an investigational compound.

References

- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cea.unizar.es [cea.unizar.es]

- 5. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]

Application Notes and Protocols for c-Fos Expression Assays

Note: No public information was found regarding a compound designated "UP202-56." The following application notes and protocols are provided as a comprehensive guide for utilizing c-Fos expression assays to evaluate the activity of a novel compound, referred to herein as "Compound X." These protocols can be adapted for specific research needs.

Introduction

c-Fos, a proto-oncogene and a key component of the activator protein-1 (AP-1) transcription factor complex, is an immediate early gene whose expression is rapidly and transiently induced by a wide variety of extracellular stimuli.[1] This induction serves as a valuable marker for neuronal activity and cellular activation in response to various stimuli, including growth factors, neurotransmitters, and novel therapeutic compounds.[2] Measuring the levels of c-Fos protein or mRNA can provide critical insights into the mechanism of action of a drug candidate and its effects on specific cell populations or brain regions.[2] This document provides detailed protocols for in vitro and in vivo c-Fos expression assays, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

Quantitative data from c-Fos expression assays should be organized for clear comparison. The following tables provide templates for structuring such data.

Table 1: In Vitro c-Fos Expression Analysis of Compound X in SH-SY5Y Neuroblastoma Cells

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean c-Fos Positive Cells (%) ± SEM | Fold Change vs. Vehicle |

| Vehicle Control | 0 | 2 | 5.2 ± 0.8 | 1.0 |

| Compound X | 0.1 | 2 | 15.6 ± 2.1 | 3.0 |

| Compound X | 1 | 2 | 48.9 ± 5.4 | 9.4 |

| Compound X | 10 | 2 | 75.3 ± 6.9 | 14.5 |

| Positive Control (PMA, 100 nM) | 0.1 | 2 | 82.1 ± 7.5 | 15.8 |

Table 2: In Vivo c-Fos Expression in Mouse Hippocampus Following Compound X Administration

| Treatment Group | Dose (mg/kg, i.p.) | Time Post-Injection (hours) | Brain Region | Mean c-Fos Positive Nuclei/mm² ± SEM | Fold Change vs. Vehicle |

| Vehicle Control | 0 | 2 | Dentate Gyrus | 12.5 ± 2.3 | 1.0 |

| Compound X | 1 | 2 | Dentate Gyrus | 38.7 ± 5.1 | 3.1 |

| Compound X | 5 | 2 | Dentate Gyrus | 95.2 ± 10.8 | 7.6 |

| Compound X | 10 | 2 | Dentate Gyrus | 154.6 ± 15.2 | 12.4 |

| Positive Control (Kainic Acid, 10 mg/kg) | 10 | 2 | Dentate Gyrus | 210.4 ± 20.5 | 16.8 |

Signaling Pathway

The expression of c-Fos is regulated by several signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. Extracellular signals activate cell surface receptors, leading to a phosphorylation cascade that culminates in the activation of transcription factors, such as CREB and Elk-1, which then drive the transcription of the c-fos gene.

Caption: MAPK/ERK signaling pathway leading to c-Fos expression.

Experimental Protocols

In Vitro c-Fos Immunocytochemistry Protocol

This protocol is designed for the detection of c-Fos protein in cultured cells following treatment with a test compound.

Materials:

-

Cell culture plates (24- or 48-well) with coverslips

-

Cultured cells (e.g., SH-SY5Y, PC12, HeLa)

-

Compound X stock solution

-

Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.25% Triton X-100 in PBS)

-

Blocking Buffer (5% Normal Goat Serum in PBS with 0.1% Triton X-100)

-

Primary antibody: Rabbit anti-c-Fos

-

Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells onto coverslips in multi-well plates and allow them to adhere and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal c-Fos levels, serum-starve the cells for 12-24 hours prior to treatment.

-

Compound Treatment: Treat cells with various concentrations of Compound X or vehicle control for a predetermined time (typically 1-4 hours, as c-Fos expression is transient). Include a positive control.

-

Fixation: Aspirate the media and wash cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-c-Fos antibody in Blocking Buffer (e.g., 1:500) and incubate overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of c-Fos positive cells by counting the number of c-Fos positive nuclei and dividing by the total number of DAPI-stained nuclei.

In Vivo c-Fos Immunohistochemistry Protocol

This protocol outlines the detection of c-Fos in brain tissue following systemic administration of a test compound.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

Compound X solution for injection

-

Anesthetics

-

Perfusion solutions: Saline and 4% PFA

-

Cryostat or vibratome

-

Microscope slides

-

Reagents for immunohistochemistry (similar to the in vitro protocol, but may include antigen retrieval steps and different blocking solutions)

Procedure:

-

Compound Administration: Administer Compound X or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).

-

Perfusion: At a specified time point after administration (typically 2 hours), deeply anesthetize the animal and perform transcardial perfusion, first with saline to clear the blood, followed by 4% PFA to fix the tissues.

-

Tissue Processing: Dissect the brain and post-fix in 4% PFA overnight. Transfer to a sucrose (B13894) solution for cryoprotection. Section the brain into 30-40 µm sections using a cryostat or vibratome.

-

Immunohistochemistry: Perform free-floating immunohistochemistry on the sections, following similar steps of blocking, primary and secondary antibody incubations, and washing as described in the in vitro protocol.

-

Mounting and Imaging: Mount the stained sections onto microscope slides, apply a coverslip with mounting medium, and image using a microscope.

-

Quantification: Define the brain region of interest and count the number of c-Fos positive nuclei per unit area.

Experimental Workflow

The following diagram illustrates a typical workflow for a c-Fos expression assay, from experimental design to data analysis.

Caption: General experimental workflow for c-Fos expression assays.

References

No Publicly Available Data on UP202-56 in Neuroinflammation